molecular formula C8H16Cl2N4O B2549543 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride CAS No. 1797807-85-2

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride

Cat. No.: B2549543
CAS No.: 1797807-85-2
M. Wt: 255.14
InChI Key: DXNVYOVLJDYARS-UHFFFAOYSA-N
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Description

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target infectious agents.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Result of Action

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may exert its effects by inhibiting the growth of or destroying infectious agents.

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives have been reported to show significant acetylcholinesterase inhibitory activity . This suggests that 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride may interact with enzymes such as acetylcholinesterase and potentially other proteins and biomolecules.

Molecular Mechanism

Oxadiazole derivatives have been reported to inhibit acetylcholinesterase , suggesting that this compound may exert its effects at the molecular level through enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperazine moiety. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the piperazine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

    3-Methyl-1,2,4-oxadiazole: Lacks the piperazine moiety.

    1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine: Contains a morpholine ring instead of piperazine.

Uniqueness

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride is unique due to the combination of the oxadiazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.

Properties

IUPAC Name

3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNVYOVLJDYARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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